molecular formula C18H15NO5S B2517189 N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide CAS No. 622352-55-0

N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide

Cat. No. B2517189
CAS RN: 622352-55-0
M. Wt: 357.38
InChI Key: OKYVQOKUKHABTQ-UHFFFAOYSA-N
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Description

The compound "N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various N-substituted carboxamides with potential biological activities, which can provide insights into the general class of compounds to which the compound belongs. For instance, the study of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity suggests that the substitution pattern on the carboxamide can significantly influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic building blocks such as cyano acetamide, dithiane-diol, and various aldehydes or ketones. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involves a condensation reaction followed by hydrolysis and further condensation with substituted phenyl phosphoro dichloridates . This suggests that the synthesis of "this compound" would likely involve a similar strategy of building the core structure followed by functionalization with the appropriate substituents.

Molecular Structure Analysis

Crystal structure determination is a common technique used to analyze the molecular structure of carboxamides. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined using single-crystal X-ray diffraction, revealing a triclinic crystal system with specific unit cell parameters and stabilization by hydrogen bond interactions . This indicates that the molecular structure of "this compound" could also be elucidated using similar X-ray crystallographic techniques to understand its stabilization mechanisms and molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of carboxamides can be influenced by their substituents. For instance, the tautomerism observed in N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides is a chemical reaction that can affect the compound's biological activity . The presence of electron-donating or withdrawing groups can influence the tautomeric equilibrium and, consequently, the reactivity of the compound. Therefore, the chemical reactions of "this compound" would likely be affected by the hydroxy and methoxy groups present on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamides can vary with different crystal habits, as seen in the study of N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, where different crystal forms exhibited significant differences in analgesic activity, acute toxicity, and the ability to cause gastric damage . This suggests that the physical and chemical properties of "this compound" would need to be studied in various crystal forms to fully understand its pharmacological potential and safety profile.

Scientific Research Applications

Crystal Structure and Biological Properties

  • Study on Polymorphic Modifications : Research on N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, a related compound, focused on its polymorphic modifications. Different crystal forms were obtained and studied for their analgesic activity, acute toxicity, and potential for gastric damage. It was found that the habitus of crystals significantly affects the biological properties of the drug substance (Ukrainets et al., 2019).

Synthesis and Antimicrobial Evaluation

  • Creation of Ethyl Benzodioxophosphol-4-Oxothiazolidin-Thiophene-2-Carboxylates : The synthesis and characterization of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were described, including their antimicrobial activity and docking studies. This showcases the process of developing new chemical structures with potential biological applications (Spoorthy et al., 2021).

Polyamide Synthesis and Anticancer Potential

  • Functionalized Amino Acid Derivatives for Anticancer Agents : A study synthesized functionalized amino acid derivatives and evaluated their cytotoxicity against human cancer cell lines. This approach demonstrates the potential of creating new anti-cancer agents using chemical synthesis (Kumar et al., 2009).

Lipid Peroxidation and Cellular Impact

  • Study on 4-Hydroxy-2-Nonenal (HNE) : Research on HNE, a lipid peroxidation product, delves into its chemical nature and impact on cells, highlighting its reactivity and cytotoxicity. This research is pertinent to understanding the cellular impact of similar compounds (Spickett, 2013).

Mechanism of Action

Target of Action

The compound N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide, also known as ChemDiv3_007067, is a synthetic retinoid derivative Retinoids are substances related to vitamin A and are known to have a wide range of biological effectsIt’s known that retinoids generally act on retinoid receptors, which play crucial roles in cell growth, differentiation, and apoptosis .

Mode of Action

It’s known that retinoids, including this compound, can inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . This compound may interact with its targets, leading to changes in cellular processes such as cell growth and apoptosis .

Biochemical Pathways

It’s known that retinoids can affect various biochemical pathways related to cell growth, differentiation, and apoptosis . The compound may also influence the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It’s known that retinoids, including this compound, can selectively accumulate in certain tissues, such as breast tissue . This selective accumulation can influence the compound’s bioavailability and its effectiveness against certain types of cancer .

Result of Action

The compound N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide has been found to be very effective in killing cancer cells of different histotypes . It can inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A and makes this compound an attractive candidate for cancer chemoprevention .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain metabolites or residues in the environment can affect the compound’s action . Additionally, the compound’s action can be influenced by the specific conditions of the environment in which it is present, such as the pH, temperature, and presence of other substances .

properties

IUPAC Name

N-(4-hydroxyphenyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-23-13-8-3-10-9-14(25-18(22)15(10)16(13)24-2)17(21)19-11-4-6-12(20)7-5-11/h3-9,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYVQOKUKHABTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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